molecular formula C7H10ClNS B193911 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 28783-41-7

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

Cat. No. B193911
Key on ui cas rn: 28783-41-7
M. Wt: 175.68 g/mol
InChI Key: QMXCTKPNQFJZGK-UHFFFAOYSA-N
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Patent
US07629465B2

Procedure details

100 gm. of 2-thienylethylamine was charged in a 1 liter reaction vessel equipped with a dean stark assembly for azeotropic removal of water. Dichloroethane (600 ml.) was added and the mixture stirred for 5 minutes. 26.4 gm. paraformaldehyde was added and the reaction mass was heated to reflux. Water formed in the reaction was continuously removed. After 4 hours the reaction mass was cooled to 30° C. and 133 ml. of 6.6N hydrochloric acid solution in dimethyl formamide was added. The reaction mass was heated to 70° C. for 4 hours. The reaction cooled to 15° C. and filtered under suction and washed with dichloroethane. The solid obtained was dried in oven at 50° C. 124 gm (90%) of 4,5,6,7-tetrahydrothieno(3,2-c)pyridine hydrochloride are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH2:8].[Cl:9][CH:10](Cl)C.C=O>O>[ClH:9].[S:1]1[C:2]2[CH2:6][CH2:7][NH:8][CH2:10][C:3]=2[CH:4]=[CH:5]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CCN
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
ClC(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was heated to reflux
CUSTOM
Type
CUSTOM
Details
was continuously removed
ADDITION
Type
ADDITION
Details
of 6.6N hydrochloric acid solution in dimethyl formamide was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was heated to 70° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction cooled to 15° C.
FILTRATION
Type
FILTRATION
Details
filtered under suction
WASH
Type
WASH
Details
washed with dichloroethane
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was dried in oven at 50° C

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.S1C=CC=2CNCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 124 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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